molecular formula C18H21N3O2 B269197 N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide

N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide

Cat. No. B269197
M. Wt: 311.4 g/mol
InChI Key: WHQXTUQTCOXXCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide, also known as MLN-4760, is a potent and selective inhibitor of the enzyme β-secretase. This enzyme plays a critical role in the production of amyloid beta peptides, which are believed to be a major contributor to the development of Alzheimer's disease. In

Mechanism of Action

N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide works by binding to the active site of β-secretase, preventing it from cleaving the amyloid precursor protein and producing amyloid beta peptides. This leads to a reduction in amyloid beta levels and a potential slowing of the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide has been shown to be well-tolerated in animal models, with no significant adverse effects observed. In addition to its potential use in the treatment of Alzheimer's disease, N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide has also been studied for its potential use in the treatment of other amyloid-related diseases, such as Down syndrome.

Advantages and Limitations for Lab Experiments

One advantage of N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide is its high potency and selectivity for β-secretase, making it a useful tool for studying the role of this enzyme in amyloid beta production. However, one limitation is that N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide is not suitable for use in human clinical trials due to its poor pharmacokinetic properties.

Future Directions

For N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide include the development of more potent and selective inhibitors of β-secretase for use in human clinical trials. In addition, further research is needed to fully understand the role of β-secretase in the development of Alzheimer's disease and other amyloid-related diseases. Finally, the potential use of N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide in combination with other therapies for the treatment of Alzheimer's disease should be explored.

Synthesis Methods

N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide can be synthesized using a multi-step process that involves the condensation of 4-aminobenzoic acid with 3-methylbutanoyl chloride, followed by the addition of aniline and subsequent purification steps. This process results in a high yield of pure N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide that is suitable for use in scientific research.

Scientific Research Applications

N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide has been extensively studied for its potential use in the treatment of Alzheimer's disease. In vitro studies have shown that N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide is a potent inhibitor of β-secretase activity, leading to a reduction in amyloid beta peptide production. In vivo studies in animal models have also shown promising results, with N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide reducing amyloid beta levels in the brain and improving cognitive function.

properties

Product Name

N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

3-methyl-N-[4-(phenylcarbamoylamino)phenyl]butanamide

InChI

InChI=1S/C18H21N3O2/c1-13(2)12-17(22)19-15-8-10-16(11-9-15)21-18(23)20-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,19,22)(H2,20,21,23)

InChI Key

WHQXTUQTCOXXCM-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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